8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid
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Overview
Description
8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic structure imparts significant rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl-protected intermediate. The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid involves its interaction with various molecular targets. The Boc group can be selectively removed to expose the amine functionality, which can then interact with enzymes, receptors, or other biological molecules. The spirocyclic structure provides a rigid framework that can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid: Similar in structure but contains an additional oxygen atom in the spiro ring.
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Lacks the ketone group present in the original compound.
Uniqueness
8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in organic synthesis and a potential lead compound in drug discovery.
Properties
Molecular Formula |
C15H23NO5 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-8-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C15H23NO5/c1-14(2,3)21-13(20)16-6-4-15(5-7-16)9-10(17)8-11(15)12(18)19/h11H,4-9H2,1-3H3,(H,18,19) |
InChI Key |
FGJWEYMEBUFYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CC2C(=O)O |
Origin of Product |
United States |
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